

HDAC6-IN-10 vs ACY-1215 selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Hdac6-IN-10

Cat. No.: S12866919

Get Quote

Direct Comparison at a Glance

The following table summarizes the key characteristics of ACY-1215 and **HDAC6-IN-10** based on the available data.

Feature	ACY-1215 (Ricolinostat)	HDAC6-IN-10
Chemical Class	Hydroxamate [1]	Not specified in available data
HDAC6 Potency (IC50)	~5-60 nM (clinical stage reference) [2]	3.11 ± 0.09 nM [2]
Primary Selectivity Profile	Selective, but with known off-targets (e.g., HDAC10) [1]	Highly selective [2]
Key Off-Targets	HDAC1, HDAC2, HDAC3, HDAC8, HDAC10 [1] [2]	No significant off-targets reported in study [2]
Highest Selectivity Ratios	HDAC8/6: 22.6-fold [2]	HDAC8/6: 622.2-fold , HDAC1/6: 133.7-fold [2]
Zinc-Binding Group	Hydroxamate [1]	Not specified in available data
Reported Cellular Efficacy	Yes (multiple cancer types) [3] [4]	Yes (gastric cancer) [2]

Feature	ACY-1215 (Ricolinostat)	HDAC6-IN-10
In Vivo Efficacy Data	Yes [2] [4]	Yes (gastric cancer mouse model) [2]

The most striking difference lies in their **selectivity profiles**. **HDAC6-IN-10** demonstrates exceptional selectivity for HDAC6 over other class I HDACs, which is significantly higher than that of ACY-1215 [2].

Detailed Experimental Data and Protocols

Here is a summary of the key experimental findings and methodologies used to characterize these inhibitors.

HDAC6 Inhibitor Selectivity Profiling Assay

This standard in vitro assay determines the potency and selectivity of a compound by testing its ability to inhibit enzymatic activity of various recombinant HDAC isoforms.

- **Key Experimental Findings [2]:**
 - **ACY-1215:** Showed IC₅₀ values of 50 nM (HDAC1), 42 nM (HDAC2), 60 nM (HDAC3), 120 nM (HDAC6), and 5.3 nM (HDAC8).
 - **HDAC6-IN-10:** Showed a potent IC₅₀ of **3.11 nM for HDAC6**. Its selectivity ratios over other HDACs were 133.7-fold (HDAC1), 27.8-fold (HDAC2), 82.8-fold (HDAC3), and 622.2-fold (HDAC8).

Cellular Target Engagement and Phenotypic Assays

These experiments confirm that the inhibitors engage HDAC6 inside cells and assess their resulting biological effects.

- **Tubulin Acetylation (Biomarker Readout):** Inhibition of HDAC6 leads to increased acetylated α -tubulin levels. Both ACY-1215 and **HDAC6-IN-10** dose-dependently increase acetylated α -tubulin without affecting histone acetylation levels, confirming their HDAC6-specific activity in cells [2] [4].
- **Cellular Viability and Apoptosis:**
 - **ACY-1215:** Suppresses proliferation and induces apoptosis in various models, including esophageal squamous cell carcinoma (ESCC) and hepatocellular carcinoma (HCC) [3] [4].

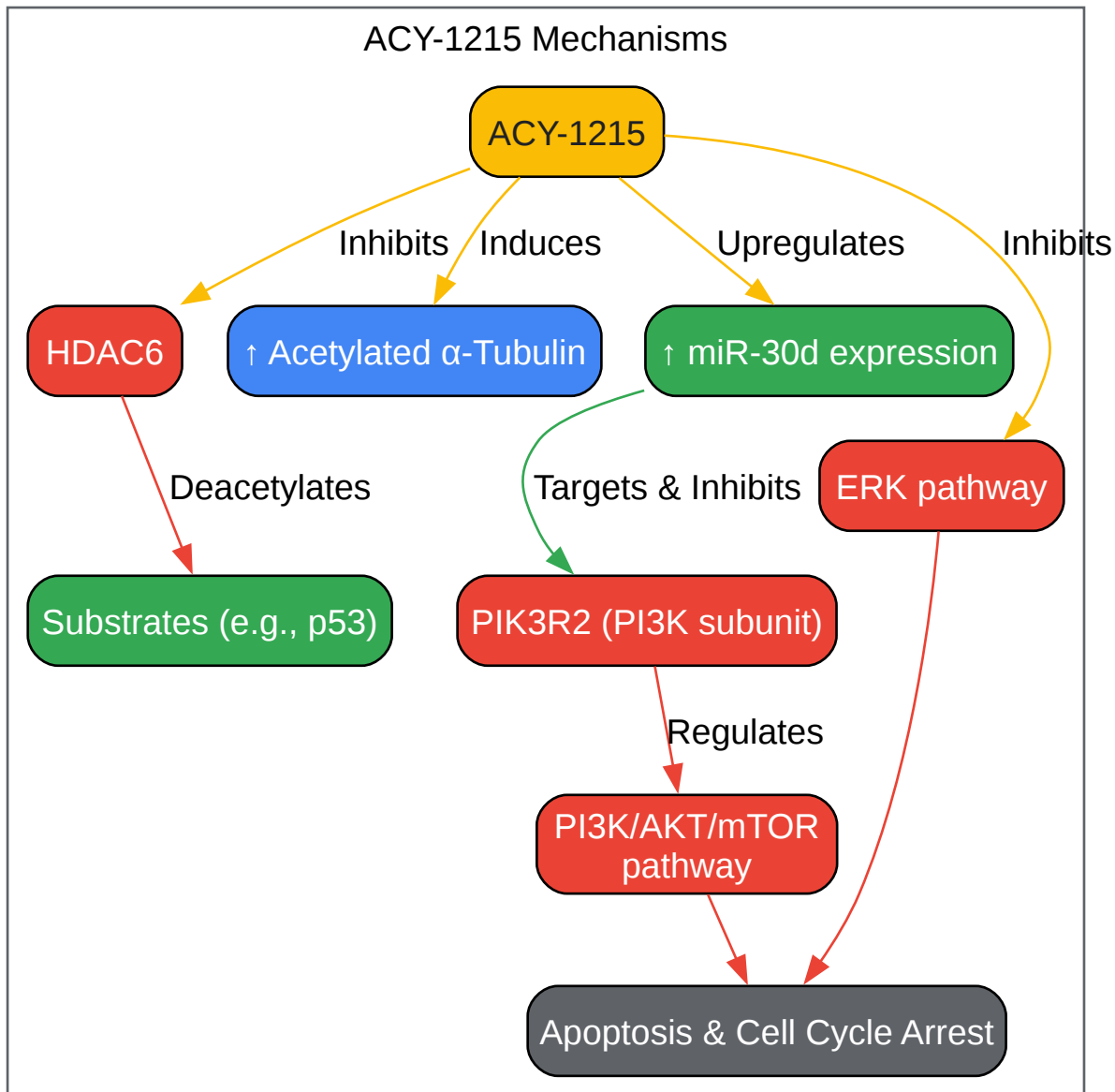
- **HDAC6-IN-10**: Exhibits enhanced cytotoxicity against gastric cancer cells (MGC-803 and MKN-45) and induces mitochondrial-dependent apoptosis [2].

In Vivo Efficacy Models

- **ACY-1215**: Inhibits tumor growth in an ESCC mouse xenograft model [4].
- **HDAC6-IN-10**: Significantly inhibits tumor growth in a mouse model of gastric cancer, achieving an 80.6% tumor growth inhibition rate at 20 mg/kg [2].

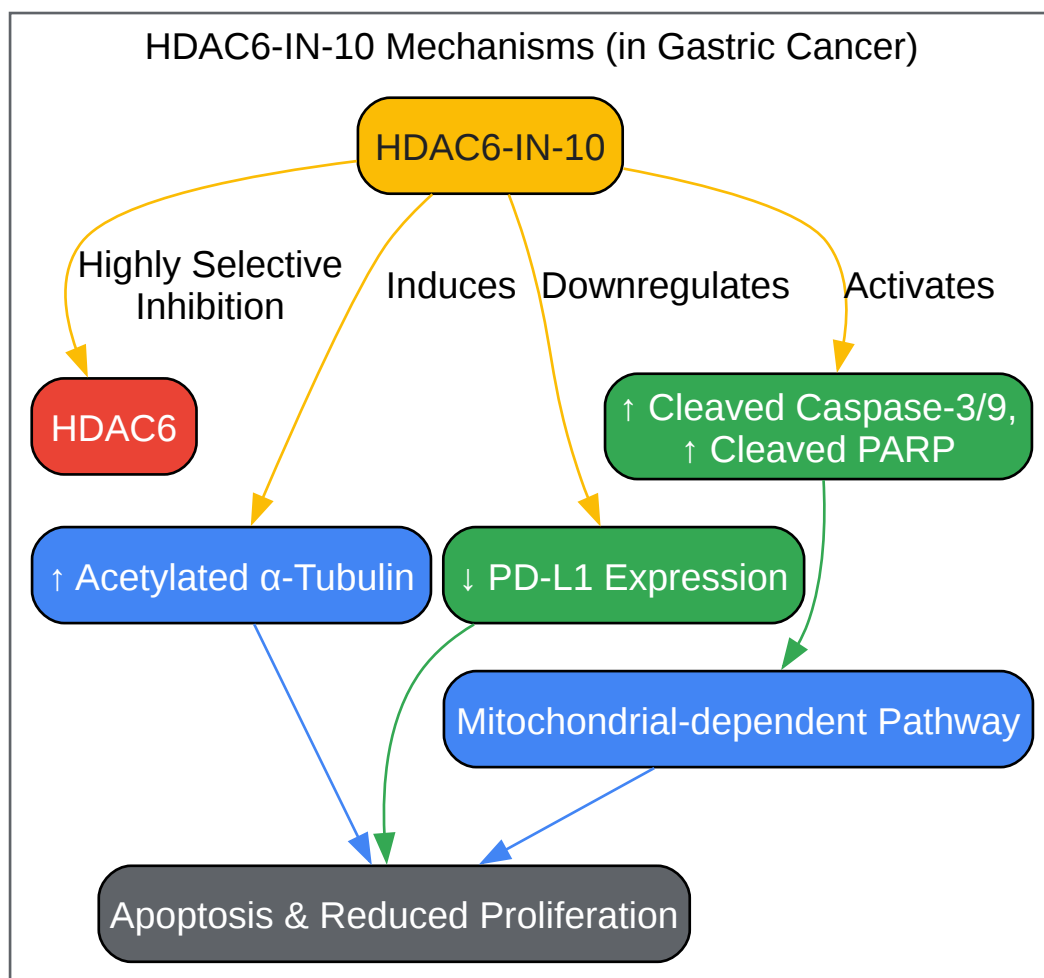
Mechanisms of Action and Signaling Pathways

The diagrams below illustrate the distinct mechanisms and downstream effects of ACY-1215 and **HDAC6-IN-10**.



[Click to download full resolution via product page](#)

Mechanisms of ACY-1215 (Ricolinostat)



[Click to download full resolution via product page](#)

Reported Mechanisms of **HDAC6-IN-10**

Interpretation and Research Considerations

When deciding between these inhibitors for your research, consider the following points derived from the literature:

- **Prioritize HDAC6-IN-10 for High Specificity:** If your research goal requires highly specific HDAC6 inhibition with minimal potential off-target effects, **HDAC6-IN-10 appears to be the superior tool compound** based on its exceptional selectivity profile [2].
- **Consider the Therapeutic Area:**

- **ACY-1215** has a broader range of reported evidence across multiple cancer types (e.g., multiple myeloma, ESCC, HCC) and has been used in clinical trials [1] [4].
- **HDAC6-IN-10** has strong pre-clinical data specifically in **gastric cancer models**, and its ability to downregulate PD-L1 suggests it may be particularly interesting for **immuno-oncology research** [2].
- **Acknowledge the Generational Difference:** The search results highlight that newer HDAC6 inhibitors, particularly those with non-hydroxamate zinc-binding groups (like the difluoromethyloxadiazole-based compound mentioned), are being developed to overcome the selectivity limitations and potential genotoxicity associated with some hydroxamate-based inhibitors like ACY-1215 [1]. **HDAC6-IN-10**, with its high selectivity, seems to be part of this newer generation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. of Hydroxamate- and Difluoromethyloxadiazole-Based... Selectivity [pmc.ncbi.nlm.nih.gov]
2. Rational Design, Synthesis, and Biological Assessment of Potential... [pmc.ncbi.nlm.nih.gov]
3. Mechanistic Insights into the Anti-Hepatocellular Carcinoma Effects of... [pubmed.ncbi.nlm.nih.gov]
4. Ricolinostat (ACY - 1215) suppresses proliferation and promotes... [nature.com]

To cite this document: Smolecule. [HDAC6-IN-10 vs ACY-1215 selectivity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12866919#hdac6-in-10-vs-acy-1215-selectivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com